1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione
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Overview
Description
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione is a synthetic nucleoside analog This compound is structurally characterized by a fluorinated pyrimidine ring attached to a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is often derived from D-ribose.
Glycosylation: The sugar moiety is glycosylated with a protected fluorinated pyrimidine base under acidic conditions.
Deprotection: The protecting groups are removed using mild acidic or basic conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions followed by purification steps such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the fluorinated pyrimidine ring.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit viral replication and cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and cellular enzymes involved in nucleic acid replication, thereby exerting its antiviral and anticancer effects.
Comparison with Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.
Azvudine: A nucleoside analog with antiviral properties.
Lamivudine: An antiviral nucleoside analog used in the treatment of HIV and hepatitis B.
Uniqueness: 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione is unique due to its specific structural features, such as the fluorinated pyrimidine ring and the sugar moiety, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C10H13FN2O6 |
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Molecular Weight |
276.22 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c1-10(3-14)6(16)5(15)8(19-10)13-2-4(11)7(17)12-9(13)18/h2,5-6,8,14-16H,3H2,1H3,(H,12,17,18)/t5-,6?,8+,10+/m0/s1 |
InChI Key |
MLJJNLSGOFMBET-RVYARLNMSA-N |
Isomeric SMILES |
C[C@]1(C([C@@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)CO |
Canonical SMILES |
CC1(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)CO |
Origin of Product |
United States |
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